N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20129059
InChI: InChI=1S/C10H15N5/c1-3-15-7-9(5-13-15)4-11-10-6-12-14(2)8-10/h5-8,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20129059

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C10H15N5/c1-3-15-7-9(5-13-15)4-11-10-6-12-14(2)8-10/h5-8,11H,3-4H2,1-2H3
Standard InChI Key FJDHWXDTUVLUOF-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)CNC2=CN(N=C2)C

Introduction

Synthesis and Preparation

The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine likely involves the reaction of 1-ethyl-1H-pyrazol-4-amine with a suitable reagent to introduce the methylpyrazolyl moiety. Common methods for forming such bonds include nucleophilic substitution reactions or reductive amination.

Biological Activity and Potential Applications

Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific data on N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is lacking, similar compounds have shown promise in these areas. For instance, benzofuran–pyrazole-based compounds have been studied for their antimicrobial and antioxidant activities .

Spectroscopic Analysis

Spectroscopic analysis, such as NMR and IR spectroscopy, would be essential for confirming the structure of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine. The 1H NMR spectrum would likely show signals corresponding to the ethyl and methyl groups, as well as the aromatic protons of the pyrazole rings. The 13C NMR would provide further confirmation by showing signals for the carbon atoms in these groups.

Safety and Handling

Handling of this compound should follow standard safety protocols for organic chemicals, including the use of protective clothing and gloves. While specific toxicity data is not available, pyrazole derivatives can be harmful if ingested or if they come into contact with skin .

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